1-phenyl-1H-pyrazole-3-carboxylic acid basic properties
1-phenyl-1H-pyrazole-3-carboxylic acid basic properties
An In-Depth Technical Guide to the Core Basic Properties of 1-phenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical methodologies related to 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No: 4747-46-0). This pyrazole derivative is a significant building block in medicinal chemistry, valued for its role as a scaffold in the development of various therapeutic agents.[1][2][3]
Core Physicochemical Properties
1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a phenyl-substituted pyrazole ring with a carboxylic acid group at the 3-position. Its acidic nature and structural features are pivotal to its chemical behavior and utility in synthesis.
Summary of Properties
The key physicochemical properties are summarized below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| pKa (Predicted) | 3.92 ± 0.10 | [4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [4][6] |
The predicted pKa value indicates that it is a moderately strong organic acid, a critical factor for its solubility in aqueous solutions of different pH levels and its behavior in physiological environments.[4][7]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid is fundamental for its application as a synthetic intermediate.
Synthesis Pathway
A prevalent method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[8][9] For 1-phenyl-1H-pyrazole-3-carboxylic acid and its esters, a common starting point is the reaction of phenylhydrazine with a suitable dicarboxylate derivative.[1]
Below is a generalized workflow for the synthesis of pyrazole carboxylic acids.
Caption: Generalized synthesis workflow for 1-phenyl-1H-pyrazole-3-carboxylic acid.
Key Reactivity
The reactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid is dominated by its carboxylic acid functional group. This group can readily undergo standard transformations, making it a versatile intermediate for creating libraries of derivatives.
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Esterification and Amidation: The carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).[10][11] This activated intermediate reacts smoothly with various nucleophiles such as alcohols and amines to yield the corresponding esters and amides.[9][12] This two-step sequence is a cornerstone for diversifying the core structure in drug discovery programs.
Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for numerous pharmacological activities, including:
-
Anti-inflammatory and analgesic properties[1]
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Antimicrobial and antifungal activity[3]
-
Anticancer potential[2]
-
Carbonic anhydrase inhibition[11]
Its utility lies in providing a rigid framework to which various pharmacophoric groups can be attached via the carboxylic acid handle, enabling the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols
The following section details standardized methodologies for characterizing the basic properties of 1-phenyl-1H-pyrazole-3-carboxylic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.
Protocol: Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust method to determine pKa by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of 1-phenyl-1H-pyrazole-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if necessary (e.g., water/methanol) to ensure complete dissolution.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[14]
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.[14]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative plot, ΔpH/ΔV). The pKa is the pH value at exactly half the volume of the equivalence point.[13]
-
Replication: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]
Caption: Decision workflow for solubility-based functional group analysis.
Protocol: Stability-Indicating Assay Development Outline
Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [15][16]Forced degradation (stress testing) is performed to generate these degradation products and validate the method's specificity. [15]High-Performance Liquid Chromatography (HPLC) is the predominant technique for these assays. [17] Methodology:
-
Forced Degradation Studies: Subject solutions of 1-phenyl-1H-pyrazole-3-carboxylic acid to a variety of stress conditions to induce degradation. [15] * Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution to UV/Vis light (as per ICH Q1B guidelines).
-
-
HPLC Method Development: Develop a reversed-phase HPLC (RP-HPLC) method capable of separating the parent compound from all generated degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve both polar and non-polar species. [17] * Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)). This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the peak for 1-phenyl-1H-pyrazole-3-carboxylic acid is free from interference from any degradation products.
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